

3-Heptenoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Heptenoic acid

Cat. No.: B3050723

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In-Depth Technical Guide: 3-Heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Heptenoic acid**, including its chemical properties, synthesis, and analytical methods. The content is structured to serve as a valuable resource for professionals in research and development.

Core Data Presentation

Quantitative data for **3-Heptenoic acid** is summarized in the table below. It is important to note that different isomers of **3-Heptenoic acid** may have distinct CAS numbers.

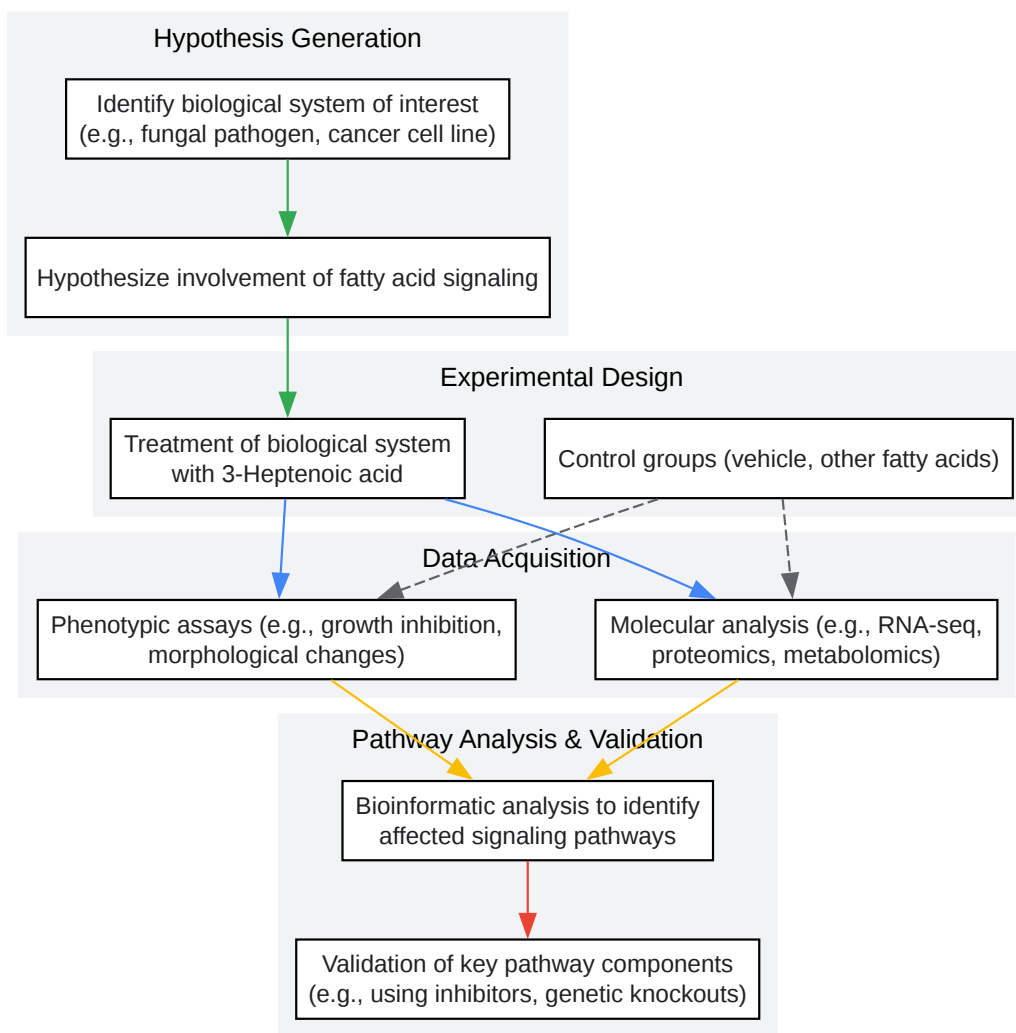
Property	Value	Citations
Molecular Formula	C ₇ H ₁₂ O ₂	[1][2]
Molecular Weight	128.17 g/mol	[1][3]
CAS Number	29901-85-7 (Isomer unspecified)	[2][4][5]
28163-84-0 ((E)-isomer)	[3]	
68676-74-4 ((Z)-isomer)	[6]	
Appearance	Colorless to light yellow/orange liquid	
Boiling Point	228 °C	[7]
Solubility	Soluble in alcohol; 2389 mg/L in water @ 25°C (estimated)	[4]

Signaling Pathways and Biological Relevance

While **3-Heptenoic acid** is utilized in biochemical research to investigate metabolic pathways, specific signaling cascades in which it plays a direct role are not extensively documented in publicly available literature.[1] However, short- and medium-chain fatty acids, in a broader context, are known to be involved in various biological processes. For instance, some fatty acids act as signaling molecules in fungus-bacterium interactions and can be involved in fungal pathogenesis by targeting pathways like the cell wall integrity (CWI) and mitogen-activated protein kinase (MAPK) signaling cascades.[8][9] Further research is required to elucidate the specific signaling roles of **3-Heptenoic acid**.

A logical workflow for investigating the potential role of **3-Heptenoic acid** in a biological system is outlined below.

Investigative Workflow for 3-Heptenoic Acid's Biological Activity

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Experimental Protocols

Synthesis of Heptenoic Acid

A general procedure for the synthesis of heptenoic acid is described, which can be adapted for the synthesis of **3-Heptenoic acid** with appropriate starting materials. This procedure is analogous to a patented method.[\[10\]](#)

Materials:

- n-Valeraldehyde
- Water
- Reaction vessel with heating and stirring capabilities
- Distillation apparatus

Procedure:

- The synthesis is analogous to a previously described method (Example 1, part b of the cited patent).[\[10\]](#)
- Prior to the cracking reaction, the mixture is heated with 50 g of water at 90°C for 60 minutes.[\[10\]](#)
- The resulting heptenoic acid is then isolated.[\[10\]](#)
- Purification is achieved through distillation. The boiling point of the product is reported as 139°-141°C at 25 mmHg.[\[10\]](#)

Note: This is a generalized procedure and may require optimization for the specific synthesis of **3-Heptenoic acid**, including the selection of appropriate precursors to ensure the double bond at the 3-position.

Quantification of 3-Heptenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of fatty acids in biological or food samples, which can be adapted for the quantification of **3-Heptenoic acid**. This protocol is based on

established methods for fatty acid analysis.[11][12][13]

1. Sample Preparation and Extraction:

- For biological samples (e.g., plasma), a saponification step may be necessary to release esterified fatty acids.[14]
- Extraction of free fatty acids is typically performed using an organic solvent such as iso-octane.[11]
- The use of an internal standard (e.g., a deuterated analog of a fatty acid) is crucial for accurate quantification.[11]

2. Derivatization:

- To improve volatility and chromatographic performance, the carboxylic acid group of **3-Heptenoic acid** must be derivatized.[11]
- A common method is esterification to form fatty acid methyl esters (FAMES) or other volatile esters.[13]
- For enhanced sensitivity in negative chemical ionization mode, derivatization with pentafluorobenzyl (PFB) bromide can be employed.[11]

3. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used for fatty acid analysis.[12]
- Injection: Splitless injection is often used for trace analysis.[12]
- Oven Temperature Program: An optimized temperature gradient is necessary to separate **3-Heptenoic acid** from other fatty acids in the sample. A typical program might start at a low temperature (e.g., 85°C) and ramp up to a higher temperature (e.g., 280°C).[15]

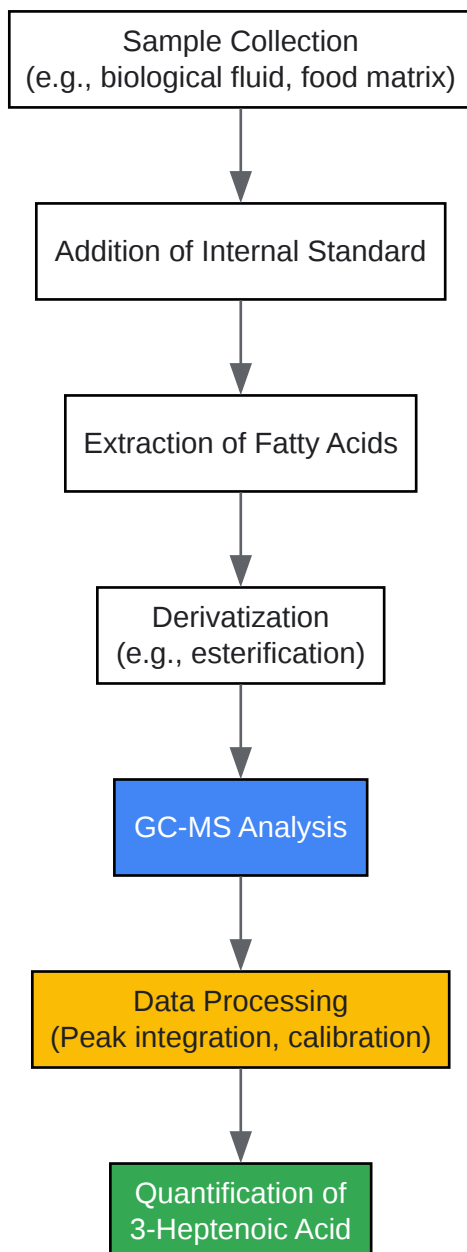
- Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[\[15\]](#)

4. Quantification:

- A calibration curve is generated using standards of **3-Heptenoic acid** of known concentrations.[\[14\]](#)
- The concentration of **3-Heptenoic acid** in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.[\[15\]](#)

The workflow for a typical GC-MS analysis of **3-Heptenoic acid** is depicted below.

GC-MS Analysis Workflow for 3-Heptenoic Acid



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GC-MS Analysis Workflow for **3-Heptenoic Acid**

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